Rucaparib phosphate

Descripción general

Descripción

El fosfato de rucaparib es un inhibidor oral de moléculas pequeñas de las enzimas poli (ADP-ribosa) polimerasa (PARP), incluidas PARP-1, PARP-2 y PARP-3. Se utiliza principalmente como agente anticancerígeno, particularmente para pacientes con cáncer de ovario recurrente y cáncer de próstata metastásico resistente a la castración asociado con mutaciones deletéreas de BRCA1 o BRCA2 . El compuesto es conocido por su capacidad para interferir con los mecanismos de reparación del ADN en las células cancerosas, lo que lleva a la muerte celular y a la reducción del crecimiento tumoral .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del fosfato de rucaparib involucra múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para introducir los sustituyentes deseados . El paso final involucra la formación de la sal de fosfato para mejorar la solubilidad y la biodisponibilidad del compuesto .

Métodos de Producción Industrial: La producción industrial del fosfato de rucaparib sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El fosfato de rucaparib experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que podría alterar la actividad del compuesto.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .

Aplicaciones Científicas De Investigación

El fosfato de rucaparib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar la inhibición de PARP y los mecanismos de reparación del ADN.

Biología: Investigado por sus efectos en los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.

Medicina: Se utiliza principalmente en la terapia del cáncer, particularmente para los cánceres de ovario y próstata con mutaciones de BRCA. .

Industria: Utilizado en el desarrollo de nuevos inhibidores de PARP y agentes terapéuticos relacionados.

Mecanismo De Acción

El fosfato de rucaparib ejerce sus efectos inhibiendo las enzimas PARP, que juegan un papel crucial en la reparación del ADN. Al bloquear la actividad de PARP, el compuesto previene la reparación de las roturas de cadena sencilla en el ADN, lo que lleva a la acumulación de roturas de cadena doble durante la replicación del ADN. Esto da como resultado la letalidad sintética en las células cancerosas con mecanismos de reparación de recombinación homóloga defectuosos, como las que tienen mutaciones de BRCA . La inhibición de PARP también afecta otros procesos celulares, incluida la transcripción y la progresión del ciclo celular .

Compuestos Similares:

Olaparib: Otro inhibidor de PARP utilizado para indicaciones similares, incluidos los cánceres de ovario y mama con mutaciones de BRCA.

Niraparib: Un inhibidor de PARP con un rango más amplio de indicaciones, incluidos los cánceres de ovario, trompa de Falopio y peritoneal.

Talazoparib: Conocido por su potente inhibición de PARP y utilizado en la terapia del cáncer de mama

Singularidad del Fosfato de Rucaparib: El fosfato de rucaparib es único debido a sus propiedades farmacocinéticas específicas, incluida la biodisponibilidad oral moderada y la capacidad de dosificarse con o sin alimentos . También tiene un perfil de seguridad manejable, con eventos adversos comunes como fatiga y náuseas . Además, el fosfato de rucaparib ha demostrado eficacia en los cánceres de ovario y próstata, lo que lo convierte en una opción versátil en la terapia del cáncer .

Comparación Con Compuestos Similares

Olaparib: Another PARP inhibitor used for similar indications, including ovarian and breast cancers with BRCA mutations.

Niraparib: A PARP inhibitor with a broader range of indications, including ovarian, fallopian tube, and peritoneal cancers.

Talazoparib: Known for its potent PARP inhibition and used in breast cancer therapy

Uniqueness of Rucaparib Phosphate: this compound is unique due to its specific pharmacokinetic properties, including moderate oral bioavailability and the ability to be dosed with or without food . It also has a manageable safety profile, with common adverse events being fatigue and nausea . Additionally, this compound has shown efficacy in both ovarian and prostate cancers, making it a versatile option in cancer therapy .

Actividad Biológica

Rucaparib phosphate is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), primarily known for its application in treating cancers associated with BRCA1 and BRCA2 mutations. This article explores its biological activity, mechanism of action, efficacy in various cancer models, and relevant case studies.

Rucaparib functions by inhibiting PARP enzymes (PARP-1, PARP-2, and PARP-3), which play crucial roles in DNA repair mechanisms. By blocking these enzymes, Rucaparib leads to the accumulation of DNA damage in cells that are already deficient in homologous recombination repair due to BRCA mutations, resulting in a phenomenon known as synthetic lethality . This mechanism is particularly effective in tumors with compromised DNA repair capabilities.

In Vitro Studies

Rucaparib has demonstrated significant anti-tumor activity across various human cancer cell lines:

| Cell Line | BRCA Status | IC50 (µM) | Effect |

|---|---|---|---|

| MDA-MB-436 | Mutated BRCA1 | 1.3 | Selective proliferation inhibition |

| MCF-7 | Wild-type BRCA1/2 | 20.2 | Less sensitive to Rucaparib |

| D283 Med (Medulloblastoma) | Not specified | 0.5 | 91.7% reduction in PARP activity at 1 µM |

In these studies, Rucaparib showed a marked reduction in cell viability and increased DNA damage response when combined with other therapies, such as radiation and chemotherapy agents like temozolomide .

Preclinical and Clinical Findings

Rucaparib has been extensively studied in both preclinical models and clinical trials. Key findings include:

- Preclinical Models : Rucaparib exhibited significant tumor growth inhibition in xenograft models of ovarian and breast cancers with BRCA mutations . It also showed synergistic effects when combined with chemotherapy agents, enhancing overall cytotoxicity by preventing DNA repair .

- Clinical Trials : In Phase I trials, the recommended dose was established at 600 mg twice daily. Subsequent Phase II trials indicated a response rate of approximately 53.8% in patients with BRCA-mutant ovarian cancer . In a real-world study involving heavily pretreated patients, Rucaparib demonstrated meaningful activity with a median progression-free survival (PFS) of 2.5 months .

Case Studies

Several case studies have highlighted the clinical efficacy of Rucaparib:

- Case Study 1 : A patient with platinum-sensitive recurrent high-grade ovarian cancer achieved stable disease after treatment with Rucaparib following multiple lines of therapy. The patient had previously received olaparib, another PARP inhibitor .

- Case Study 2 : In prostate cancer models, Rucaparib showed unique kinase inhibition properties that may enhance its therapeutic profile beyond traditional PARP inhibition. The metabolite M324 displayed synergy with Rucaparib, suggesting potential applications in both oncology and neurodegenerative diseases .

Propiedades

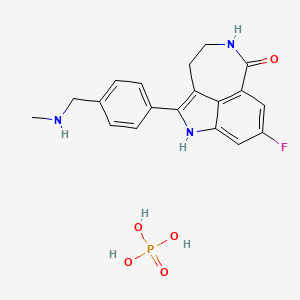

IUPAC Name |

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCGJTKEKXUBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459868-92-9 | |

| Record name | Rucaparib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459868929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUCAPARIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M9955244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.